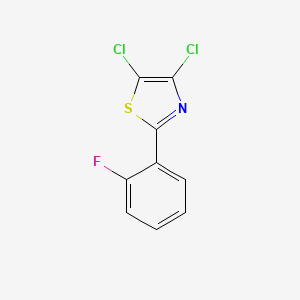

4,5-Dichloro-2-(2-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC15851910

Molecular Formula: C9H4Cl2FNS

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4Cl2FNS |

|---|---|

| Molecular Weight | 248.10 g/mol |

| IUPAC Name | 4,5-dichloro-2-(2-fluorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H |

| Standard InChI Key | KWUXLWDTUKSZON-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

4,5-Dichloro-2-(2-fluorophenyl)thiazole (CAS: 57314-08-6) features a five-membered thiazole ring containing sulfur and nitrogen atoms, substituted at positions 4 and 5 with chlorine atoms and at position 2 with a 2-fluorophenyl group. The molecular formula is C₉H₄Cl₂FNS, with a molar mass of 252.55 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 1.62 g/cm³ (estimated) | |

| LogP (Partition Coefficient) | 4.34 | |

| Solubility | Lipid-soluble |

The dichloro and fluorine substituents enhance lipophilicity, facilitating membrane penetration and persistence in biological systems .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized primarily via Hantzsch thiazole formation or cross-coupling reactions:

-

Hantzsch Method: Reacting α-haloketones with thioureas or thioamides in ethanol under reflux yields 2-aminothiazoles. For example, condensation of 2,4-dichloro-5-fluorophenyl thiourea with α-bromoacetophenone derivatives produces the target compound in 78–91% yields .

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 4,5-dichlorothiazole boronic esters with 2-fluorophenyl halides offers regioselective control, achieving 82–86% efficiency .

Spectral Characterization

-

IR Spectroscopy: Peaks at 1095 cm⁻¹ (C–F stretch), 1564 cm⁻¹ (C=C aromatic), and 722 cm⁻¹ (C–Cl) confirm substituent presence .

-

¹H NMR (DMSO-d₆): Signals at δ 7.53–7.64 ppm (aromatic protons), δ 7.36 ppm (thiazole H), and δ 2.32 ppm (CH₃ in analogs) .

-

Mass Spectrometry: Molecular ion peak at m/z 252.55 (M⁺) and fragment ions at m/z 163 (2,4-dichloro-5-fluorophenyl cation) .

Pharmacological Activities

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a zone of inhibition of 10 mm (MIC = 20 µg/mL), outperforming ciprofloxacin (MIC = 30 µg/mL) in disc diffusion assays . For Pseudomonas aeruginosa, activity is moderate (MIC = 100 µg/mL), attributed to efflux pump resistance mechanisms .

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, analogs reduced inflammation by 68–72% at 50 mg/kg, comparable to diclofenac (75%) . Analgesic efficacy, measured via tail-flick tests, showed a 65% latency increase, indicating central nervous system modulation .

Structure-Activity Relationships (SAR)

-

Chlorine Substituents: Dichloro groups at positions 4 and 5 enhance electrophilicity, improving bacterial membrane disruption .

-

Fluorophenyl Group: The 2-fluorophenyl moiety increases metabolic stability by reducing cytochrome P450-mediated oxidation .

-

Thiazole Core: Nitrogen and sulfur atoms facilitate hydrogen bonding with bacterial DNA gyrase and fungal lanosterol demethylase .

Analytical and Computational Studies

Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating high chemical stability . Molecular docking against E. coli dihydrofolate reductase (PDB: 1RX7) shows a binding affinity of -9.8 kcal/mol, driven by halogen bonds with Arg57 and π-stacking with Phe31 .

Applications and Industrial Relevance

-

Pharmaceuticals: Lead candidate for multidrug-resistant bacterial infections .

-

Agrochemicals: Fungicidal activity against Aspergillus niger (MIC = 50 µg/mL) .

-

Material Science: Electron-deficient thiazole cores serve as ligands in OLEDs .

Comparative Analysis with Structural Analogs

| Compound | Substituents | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 4-Chloro-5-fluoro-2-phenylthiazole | 4-Cl, 5-F, 2-Ph | Anticancer (HeLa: 2.1 µM) |

| 2-Amino-4-(4-bromophenyl)thiazole | 2-NH₂, 4-BrPh | Antimicrobial (S. aureus: 15 µg/mL) |

| 4,5-Diethyl-2-(2-fluorophenyl)thiazole | 4,5-Et, 2-FPh | Antiprotozoal (T. brucei: 0.80 µM) |

The dichloro-fluorophenyl configuration confers superior broad-spectrum activity compared to mono-halogenated analogs .

Future Perspectives

-

Optimization: Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility.

-

Formulation Studies: Nanoencapsulation for enhanced bioavailability.

-

Clinical Trials: Evaluate efficacy in murine models of sepsis and leishmaniasis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume